Benzamide, 4-(9-acridinylamino)-

DNA intercalation 9-anilinoacridine SAR ethidium displacement assay

Benzamide, 4-(9-acridinylamino)- (IUPAC: 4-(acridin-9-ylamino)benzamide; PubChem CID is a synthetic 9-anilinoacridine derivative with molecular formula C₂₀H₁₅N₃O and molecular weight 313.4 g/mol. It belongs to the broader class of DNA-intercalating acridine-based agents extensively studied for antileukemic and antitumor applications.

Molecular Formula C20H15N3O
Molecular Weight 313.4 g/mol
CAS No. 58658-19-8
Cat. No. B13751100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-(9-acridinylamino)-
CAS58658-19-8
Molecular FormulaC20H15N3O
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C(=O)N
InChIInChI=1S/C20H15N3O/c21-20(24)13-9-11-14(12-10-13)22-19-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)19/h1-12H,(H2,21,24)(H,22,23)
InChIKeyQTWNXHPBFYHFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzamide, 4-(9-acridinylamino)- (CAS 58658-19-8): Structural Identity, DNA-Intercalating Class, and Procurement Context


Benzamide, 4-(9-acridinylamino)- (IUPAC: 4-(acridin-9-ylamino)benzamide; PubChem CID 42806) is a synthetic 9-anilinoacridine derivative with molecular formula C₂₀H₁₅N₃O and molecular weight 313.4 g/mol [1]. It belongs to the broader class of DNA-intercalating acridine-based agents extensively studied for antileukemic and antitumor applications [2]. The compound features a benzamide moiety at the 4′-position of the anilino ring, distinguishing it from the clinical agent amsacrine (m-AMSA), which carries a 3′-methanesulfonamide and 4′-methoxy substitution pattern. This structural difference is consequential for DNA-binding thermodynamics, biological activity spectrum, and potential differentiation-inducing properties that cannot be replicated by generic in-class substitution [3].

Why Generic 9-Anilinoacridines Cannot Substitute for Benzamide, 4-(9-acridinylamino)- in Targeted Applications


The 9-anilinoacridine scaffold exhibits profound sensitivity to substituent identity and position on the anilino ring, which governs DNA-binding affinity, base-sequence selectivity, and in vivo antitumor efficacy [1]. In the foundational structure-activity study of Baguley et al. (1981), 3′-substituents were shown to decrease DNA binding via steric hindrance, while 1′- and 2′-electron-donating groups augmented binding; a 3′-NHSO₂CH₃ group (as in amsacrine) conferred selectivity for poly[d(G-C)], whereas a 3′-NHCOCH₃ group conferred selectivity for poly[d(A-T)] [2]. The 4′-benzamide substituent in the target compound is not merely a solubility-modifying handle—it fundamentally alters the lipophilic–hydrophilic balance (quantified by Rₘ values) that correlates parabolically with maximum increase in host life span in the L1210 model, and the optimum Rₘ for carboxamide congeners is displaced by the equivalent of 1.8 log P units from that of the corresponding carboxylic acids [3]. Consequently, a generic 9-anilinoacridine or amsacrine analog bearing a different anilino-ring substitution cannot be assumed to reproduce the DNA-binding mode, in vivo dose–response relationship, or cellular differentiation profile of Benzamide, 4-(9-acridinylamino)-.

Quantitative Differentiation Evidence for Benzamide, 4-(9-acridinylamino)- Against Closest 9-Anilinoacridine Comparators


DNA-Binding Affinity (C₅₀) by Ethidium Displacement vs. Amsacrine and Structural Analogs

In a standardized fluorometric ethidium displacement assay using poly[d(A-T)], Benzamide, 4-(9-acridinylamino)- (CID 42806) exhibited a C₅₀ value of 18 µM for inhibition of ethidium binding to DNA [1]. In the same assay panel, amsacrine (m-AMSA; CID 107678) showed a C₅₀ of 8.9 µM, and the most potent analogs in the series—bearing optimized 1′-electron-donating substituents—achieved C₅₀ values as low as 1.2–2.3 µM (CID 37612: 1.2 µM; CID 42803: 2.3 µM) [1]. The ~2-fold lower DNA-binding potency of the 4′-benzamide derivative relative to amsacrine is mechanistically informative: it reflects the absence of the 3′-methanesulfonamide group that contributes hydrogen-bonding and stereoelectronic stabilization within the DNA minor groove. This moderate binding affinity, rather than ultra-tight intercalation, may confer a differentiated biological profile—particularly relevant for applications where reversible DNA engagement and subsequent cellular differentiation induction are desired over irreversible topoisomerase II poisoning.

DNA intercalation 9-anilinoacridine SAR ethidium displacement assay

Lipophilic–Hydrophilic Balance (Rₘ) and Its Parabolic Relationship with In Vivo Antileukemic Activity vs. Carboxylic Acid and Sulfonamide Congeners

The Denny and Cain (1978) structure–activity study established that the target compound's carboxamide (4′-CONH₂) side chain positions it within a distinct quantitative structure–activity relationship (QSAR) grouping relative to the corresponding carboxylic acids and alkanesulfonanilides [1]. In this drug series, the maximum increase in life span (ILS) in the L1210 mouse leukemia model showed a parabolic dependence on Rₘ (a chromatographic measure of lipophilic–hydrophilic balance), with the optimum Rₘ for the carboxamide/sulfonamide/carboxamide-homolog group displaced by the equivalent of 1.8 log P units (octanol–water scale) from the optimum for the carboxylic acid series [1]. The 4′-CONH₂ benzamide substituent anchors the compound at a specific Rₘ value within the carboxamide series, conferring a dose–response profile distinct from both the more hydrophilic carboxylic acid congeners and the more lipophilic alkanesulfonanilide congeners (including amsacrine). This differential Rₘ—activity relationship means that substituting the target compound with a generic acridine from a different QSAR grouping would misalign the physicochemical profile with the parabolic activity optimum, predictably resulting in sub-maximal in vivo antileukemic efficacy.

QSAR L1210 leukemia lipophilic-hydrophilic balance carboxamide

Cellular Differentiation-Inducing Activity as a Mechanistic Differentiator vs. Cytotoxic Topoisomerase II Poisons

A distinct functional property reported for Benzamide, 4-(9-acridinylamino)- is its ability to arrest proliferation of undifferentiated cells and induce their differentiation toward the monocyte lineage, a mechanism that diverges from the classical topoisomerase II poisoning exhibited by amsacrine and related methanesulfonanilide acridines [1]. This differentiation-inducing activity has been cited as supporting potential utility not only as an anticancer agent but also for hyperproliferative skin disorders such as psoriasis [1]. In contrast, amsacrine and its clinical analogs (e.g., m-AMSA) act primarily by stabilizing DNA–topoisomerase II cleavable complexes, leading to double-strand DNA breaks and apoptosis without a documented differentiation-inducing component [2]. While a direct head-to-head quantitative comparison of differentiation potency (e.g., ED₅₀ for monocytic marker expression) between the target compound and amsacrine is not available in the retrieved literature, the mechanistic divergence—arrest of proliferation coupled with differentiation induction vs. cytotoxic topoisomerase II poisoning—constitutes a qualitative differentiation criterion relevant for target product profile selection.

differentiation therapy monocyte differentiation undifferentiated cell arrest psoriasis

Base-Sequence Selectivity Profile vs. 3′-Substituted 9-Anilinoacridines

The Baguley et al. (1981) structure–activity analysis demonstrated that the nature of the 3′-substituent on the 9-anilino ring dictates base-sequence selectivity of DNA binding among 9-anilinoacridines [1]. A 3′-NHSO₂CH₃ substituent (as in amsacrine) conferred preferential binding to poly[d(G-C)], whereas a 3′-NHCOCH₃ substituent conferred selectivity for poly[d(A-T)] [1]. The target compound, bearing a 4′-CONH₂ group with no 3′-substituent, does not belong to either of these selectivity classes; its binding is governed primarily by 4′-position electronic effects without the steric and hydrogen-bonding contributions from a 3′-substituent that drive sequence preference [1]. Consequently, the genomic target-site distribution of the 4′-benzamide compound is predicted to differ from that of amsacrine, with implications for gene-expression-level pharmacodynamics and resistance profiles—a consideration relevant when selecting a tool compound for mechanistic studies of DNA damage response or chromatin remodeling.

DNA sequence selectivity poly[d(G-C)] poly[d(A-T)] minor groove binding

Procurement-Guiding Application Scenarios for Benzamide, 4-(9-acridinylamino)- Based on Quantitative Differentiation Evidence


Differentiation-Inducing Antileukemic Lead Optimization Programs

For drug discovery programs seeking 9-anilinoacridine derivatives that induce monocytic differentiation rather than classical topoisomerase II poisoning, Benzamide, 4-(9-acridinylamino)- provides a mechanistically differentiated scaffold. Its moderate DNA-binding affinity (C₅₀ = 18 µM in ethidium displacement [1]) and reported differentiation-inducing activity [2] distinguish it from amsacrine (C₅₀ = 8.9 µM; topoisomerase II poison). The 4′-CONH₂ group positions the compound at a specific Rₘ value within the carboxamide QSAR grouping, enabling rational optimization along the parabolic Rₘ–ILS relationship established in the L1210 leukemia model [3].

DNA-Binding Selectivity Profiling in Chromatin-Targeted Mechanistic Studies

The absence of a 3′-substituent on the 9-anilino ring differentiates Benzamide, 4-(9-acridinylamino)- from amsacrine-class agents with respect to DNA base-sequence selectivity [1]. This compound can serve as a tool to probe how 4′-position electronic effects alone influence genomic binding-site distribution, without the confounding GC/AT selectivity introduced by 3′-NHSO₂CH₃ or 3′-NHCOCH₃ groups. Comparative chromatin immunoprecipitation or DNA damage mapping studies pairing this compound with amsacrine can dissect the contribution of sequence selectivity to pharmacodynamic outcomes.

Melanoma-Targeted Radionuclide Therapy and Imaging Agent Development

Benzamide derivatives are known to exhibit specific affinity for melanin, making them attractive for melanoma-targeted imaging and radionuclide therapy [1]. Acridine-bearing benzamides such as Benzamide, 4-(9-acridinylamino)- combine the melanin-targeting benzamide motif with the DNA-intercalating acridine chromophore, offering a dual-function architecture for combined chemo-radionuclide approaches [2]. The 4′-CONH₂ handle also provides a chemically accessible point for radioiodination or chelator conjugation, making this compound a rational procurement choice over non-benzamide acridines for melanoma-selective therapeutic development.

Psoriasis and Hyperproliferative Skin Disorder Investigational Studies

The compound's reported activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [1] underpins its investigation as a topical or systemic agent for psoriasis and related hyperproliferative skin conditions. In this context, the moderate DNA-binding affinity (C₅₀ = 18 µM) may be advantageous over high-affinity intercalators like amsacrine, as it could reduce the risk of DNA-damage-driven toxicity in non-target proliferating cells while retaining sufficient target engagement to modulate keratinocyte differentiation.

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